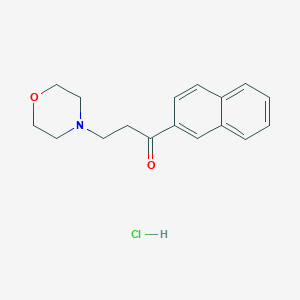

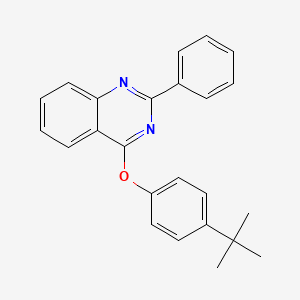

![molecular formula C19H20ClN5OS B2355054 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893912-96-4](/img/structure/B2355054.png)

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Activity: A study by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives related to the chemical demonstrated significant antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

- Catalytic Action in Synthesis: Miyashita et al. (1990) described the catalytic role of azolium salts in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, offering insights into efficient methods for creating such compounds (Miyashita, Matsuda, Iijima, & Higashino, 1990).

- Precursors for Various Derivatives: Abdelhamid, Fahmi, and Baaiu (2016) explored the use of pyrazolo[3,4-d]pyrimidine derivatives as precursors in synthesizing various heterocyclic compounds, indicating the versatility of these compounds in chemical syntheses (Abdelhamid, Fahmi, & Baaiu, 2016).

Applications in Medicine and Pharmacology

- Antitumor Evaluation: Research by Kandeel et al. (2012) highlighted the potent antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives on various cell lines, with some showing considerable effectiveness (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Biological Applications

- Antimicrobial Activity of Derivatives: Shah et al. (2014) synthesized azetidin-2-one based pyrazoline derivatives, including those with a 4-chlorophenyl group, and found them to have noteworthy antibacterial and antifungal properties (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

- Adenosine Receptor Affinity: Harden, Quinn, and Scammells (1991) investigated the affinity of pyrazolo[3,4-d]pyrimidine analogues for A1 adenosine receptors, indicating potential pharmacological applications (Harden, Quinn, & Scammells, 1991).

Agricultural Applications

- Herbicidal Activity: Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their herbicidal activity, demonstrating potential use in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

Mecanismo De Acción

While the specific mechanism of action for “1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone” is not available, related compounds have shown promising cytotoxicity against tested cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWWIPRSBQADSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)

![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)